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molecular formula C14H18ClN5O4 B193908 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine CAS No. 97845-60-8

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Cat. No. B193908
M. Wt: 355.78 g/mol
InChI Key: KXPSHSVVYGZKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06579981B1

Procedure details

A mixture of 2-acetoxymethyl-4-bromobut-1-yl-acetate (13.0 g, 48.7 mmol), 2-amino-6-chloro-purine (8.25g, 48.7 mmol) and anhydrous potassium carbonate (10 g, 72.5 mmol) was stirred in dry dimethylformamide (100 ml) for 18 hours at room temperature. The reaction mixture was then filtered, the filtrate evaporated, and the residue purified by column chromatography on silica gel (500 g). Elution with 3% methanol in chloroform afforded 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine as a white solid (13.8 g, 80%) mp 135-137°. λmax (H2O) 222 (ε 28,500), 245 (ε 4,800) 307 (ε 7,700) nm; νmax (KBr) 3485, 3310, 3200, 1750, 1730, 1625, 1560, 1525, 1475, 1245 cm−1. δH [(CD3)2SO] (270 MHz) 1.85-2.05 (3H, m, CHCH2CH2), 2.01 (6H, s, 2×OCOCH3), 4.03 (4H, d, 2×CH2OCOCH3) 4.16 (2H, t, CH2N), 6.88 (2H, br s, D2O exchangeable, NH2), 8.17 (1H, s, 8-H). Found C, 47.27; H, 4.94; N, 19.56%. C14H18N5O4Cl requires C, 47.26; H, 5.10; N 19.68%.
Name
2-acetoxymethyl-4-bromobut-1-yl-acetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]([CH2:10][CH2:11]CCBr)[C:7]([O-:9])=O)(=[O:3])[CH3:2].[NH2:15][C:16]1[N:24]=[C:23]2[C:19]([NH:20][CH:21]=[N:22]2)=[C:18]([Cl:25])[N:17]=1.[C:26](=[O:29])([O-])[O-].[K+].[K+].[CH3:32]N(C)C=O>>[C:26]([O:9][CH2:7][CH:6]([CH2:5][O:4][C:1](=[O:3])[CH3:2])[CH2:10][CH2:11][N:22]1[CH:21]=[N:20][C:19]2[C:23]1=[N:24][C:16]([NH2:15])=[N:17][C:18]=2[Cl:25])(=[O:29])[CH3:32] |f:2.3.4|

Inputs

Step One
Name
2-acetoxymethyl-4-bromobut-1-yl-acetate
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)OCC(C(=O)[O-])CCCCBr
Name
Quantity
8.25 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel (500 g)
WASH
Type
WASH
Details
Elution with 3% methanol in chloroform

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CCN1C2=NC(=NC(=C2N=C1)Cl)N)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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